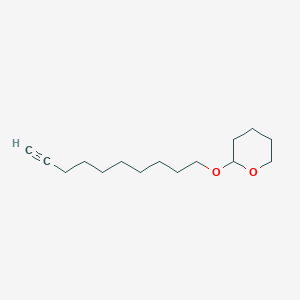

2H-Pyran, 2-(9-decynyloxy)tetrahydro-

Beschreibung

Structural Classification and Nomenclature within Tetrahydropyranyl Ethers and Alkyne Derivatives

The molecule is a derivative of tetrahydropyran (B127337), a six-membered heterocyclic ether. wikipedia.org The "2H-" in the name indicates the position of the double bond in the pyran ring, though in the saturated "tetrahydro-" form, this is no longer present. nih.gov The core of its utility lies in the 2-tetrahydropyranyl (THP) group, which is formed by the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org In this specific compound, the alcohol is 9-decyn-1-ol (B94338), leading to the full name, 2H-Pyran, 2-(9-decyloxy)tetrahydro-.

The alkyne functionality is a terminal alkyne, meaning the carbon-carbon triple bond is located at the end of the carbon chain. alfa-chemistry.com This terminal position is crucial for its reactivity in various synthetic transformations.

| Feature | Description |

| Parent Heterocycle | Tetrahydropyran (also known as Oxane) wikipedia.org |

| Functional Group 1 | 2-Tetrahydropyranyl (THP) ether wikipedia.org |

| Functional Group 2 | Terminal Alkyne alfa-chemistry.com |

| Systematic Name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- |

Significance of the Tetrahydropyranyl Protecting Group in Multistep Organic Synthesis

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols in organic synthesis. nih.govnih.gov Protecting groups are essential in multistep synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.

The THP group offers several advantages:

Stability: THP ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (like Grignard reagents), hydrides, and alkylating agents. organic-chemistry.orgresearchgate.net

Ease of Introduction: The protection of an alcohol as a THP ether is typically achieved under mild acidic conditions by reacting the alcohol with 3,4-dihydropyran. organic-chemistry.orgtotal-synthesis.com

Ease of Removal: The THP group can be readily removed (deprotected) under mild acidic hydrolysis, regenerating the original alcohol. total-synthesis.comyoutube.com

Cost-Effectiveness: The reagents used for THP protection are relatively inexpensive. nih.gov

However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon of the THP ring, which can lead to the formation of diastereomers if the original alcohol is chiral. organic-chemistry.orgtotal-synthesis.com

The stability of the THP ether under various conditions makes it a valuable tool for chemists, allowing for selective transformations on other parts of a complex molecule without affecting the protected alcohol. nih.gov

Strategic Importance of Terminal Alkynes in Advanced Synthetic Transformations and Functionalization

Terminal alkynes are versatile building blocks in organic synthesis due to the unique reactivity of the carbon-carbon triple bond and the acidity of the terminal hydrogen atom. alfa-chemistry.comlibretexts.org

Key transformations involving terminal alkynes include:

Click Chemistry: Terminal alkynes are key reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." alfa-chemistry.comnih.gov This reaction is highly efficient and regioselective, forming 1,4-disubstituted 1,2,3-triazoles. mdpi.com Ruthenium catalysts can be used to selectively form 1,5-disubstituted triazoles. mdpi.com

Coupling Reactions: Terminal alkynes participate in various cross-coupling reactions, such as the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. organic-chemistry.org They can also undergo homo-coupling reactions. researchgate.net

Alkynylation: The acetylide anion, formed by deprotonating the terminal alkyne with a strong base, is a potent nucleophile that can be used to introduce the alkyne moiety into other molecules via SN2 reactions. libretexts.org

Hydrometalation: The addition of a metal-hydride bond across the triple bond, such as in hydroboration or hydrosilylation, provides access to stereochemically defined alkenes and other functionalized products. rsc.orgresearchgate.net

The presence of the terminal alkyne in 2H-Pyran, 2-(9-decyloxy)tetrahydro- allows this molecule to be a valuable synthon for introducing a ten-carbon chain with a protected hydroxyl group into a target molecule through these powerful synthetic methods. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-dec-9-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h1,15H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZCKVPRWOHUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448117 | |

| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-58-6 | |

| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h Pyran, 2 9 Decynyloxy Tetrahydro

Synthesis of the 9-Decyn-1-ol (B94338) Precursor

9-Decyn-1-ol, a terminal alkynol, serves as a fundamental building block in various organic syntheses. chemicalbook.comguidechem.com Its structure consists of a ten-carbon chain with a terminal alkyne and a primary alcohol at the opposite end. guidechem.com The synthesis of this precursor requires precise methodologies for constructing and elongating the alkyne chain, as well as ensuring the regioselective placement of the hydroxyl group.

Methodologies for the Construction and Elongation of Alkyne Chains

The construction of the C10 backbone of 9-decyn-1-ol can be achieved through various synthetic strategies. One common approach involves the use of smaller, readily available building blocks that are coupled and elongated. For instance, the alkylation of acetylene (B1199291) with a suitable haloalkane can introduce the terminal alkyne functionality. Subsequent chain elongation can be accomplished through reactions such as the addition of organometallic reagents to aldehydes or epoxides, followed by further functional group manipulations.

Another powerful technique for alkyne synthesis is the elimination reaction of dihaloalkanes. By treating a vicinal or geminal dihalide with a strong base, a triple bond can be formed. The starting dihaloalkane can be synthesized from a corresponding alkene, providing a versatile route to various alkynes.

Regioselective Synthesis of Terminal Alkynols

A key challenge in the synthesis of 9-decyn-1-ol is the regioselective introduction of the hydroxyl group at the C-1 position, distal to the alkyne. One effective method involves the hydroboration-oxidation of a terminal diene. This reaction sequence typically proceeds with anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon atom.

Alternatively, the synthesis can commence from a starting material that already contains the required hydroxyl group or a precursor functional group. For example, a long-chain diol can be selectively protected at one end, followed by conversion of the other hydroxyl group into a leaving group and subsequent displacement to form the alkyne. A specific example is the synthesis of 9-decenol from undecylenic acid, which involves oxidative decarboxylation to form 9-decenyl chloride, followed by conversion to 9-decenyl acetate (B1210297) and subsequent hydrolysis to yield the alcohol. ceon.rs

O-Tetrahydropyranylation: Formation of the 2-(9-decynyloxy)tetrahydro-2H-pyran Moiety

The second major stage in the synthesis of the target compound is the protection of the hydroxyl group of 9-decyn-1-ol as a tetrahydropyranyl (THP) ether. This is a common strategy in multistep organic synthesis due to the stability of THP ethers under a wide range of reaction conditions, including those involving strong bases, Grignard reagents, and hydrides. niscpr.res.in The reaction involves the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). niscpr.res.inrsc.org

Catalytic Strategies for Efficient Tetrahydropyranyl Ether Formation

A variety of catalysts have been developed to promote the efficient and selective formation of THP ethers. These can be broadly categorized into acid-mediated catalysts and, more recently, organocatalytic and metal-free approaches. niscpr.res.inthieme-connect.comresearchgate.net

Protic acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as boron trifluoride etherate (BF3·OEt2) have traditionally been used to catalyze the tetrahydropyranylation of alcohols. niscpr.res.inrsc.org Recent advancements have focused on developing milder and more selective catalysts to accommodate sensitive functional groups within the substrate.

Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for this transformation, allowing the reaction to proceed at ambient temperature in dichloromethane (B109758). niscpr.res.in This method is compatible with various functionalities, including esters, amides, and nitro groups. niscpr.res.in Furthermore, heterogeneous acid catalysts, such as NH4HSO4 supported on SiO2, have been developed to facilitate easier catalyst recovery and recycling, contributing to greener synthetic protocols. nih.govbeilstein-journals.org Other solid acid catalysts like zeolite H-beta and bismuth triflate have also been employed, offering advantages such as mild reaction conditions and high yields. organic-chemistry.org

| Catalyst | Reaction Conditions | Advantages |

| Trifluoroacetic acid (TFA) | CH2Cl2, Ambient Temperature | Mild conditions, compatible with various functional groups. niscpr.res.in |

| NH4HSO4@SiO2 | Green ethereal solvents | Recyclable catalyst, simple work-up. nih.govbeilstein-journals.org |

| Zeolite H-beta | - | Recyclable, mild conditions, high yields. organic-chemistry.org |

| Bismuth Triflate | Solvent-free | Insensitive to air and moisture, catalyzes deprotection as well. organic-chemistry.org |

To circumvent the use of potentially harsh acidic conditions, organocatalytic and metal-free methods for tetrahydropyranylation have emerged as powerful alternatives. These methods are particularly valuable for substrates that are sensitive to acid. thieme-connect.comresearchgate.net

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been identified as a highly efficient organocatalyst for the tetrahydropyranylation of a broad range of alcohols and phenols. thieme-connect.comresearchgate.net This catalyst operates through hydrogen bond activation, facilitating the addition of the alcohol to DHP. thieme-connect.com The reactions can be performed with very low catalyst loadings and are applicable to acid-sensitive substrates. thieme-connect.comresearchgate.net Pyridinium (B92312) chloride has also been reported as an effective and reusable catalyst for this transformation under solvent-free conditions. tandfonline.com

| Catalyst | Key Features | Substrate Scope |

| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Acid-free, low catalyst loading, high turnover numbers. thieme-connect.comresearchgate.net | Broad, including acid-sensitive alcohols and phenols. thieme-connect.comresearchgate.net |

| Pyridinium Chloride | Solvent-free, reusable, mild conditions. tandfonline.com | Various alcohols. tandfonline.com |

Heterogeneous Catalysis for Scalable Synthesis

The industrial-scale synthesis of 2H-Pyran, 2-(9-decyloxy)tetrahydro- necessitates the use of efficient, recyclable, and environmentally benign catalytic systems. Heterogeneous catalysts have emerged as a superior alternative to traditional homogeneous acid catalysts (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) for the tetrahydropyranylation of alcohols. These solid-supported catalysts simplify product purification, minimize corrosive waste streams, and allow for continuous flow processes, all of which are critical for large-scale production.

A variety of solid acid catalysts have been successfully employed for the formation of THP ethers. These include zeolites, such as H-beta, and silica-supported acids. organic-chemistry.org One particularly effective and cost-efficient heterogeneous catalyst is ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) gel (SiO₂). nih.gov This catalyst demonstrates high activity and can be easily prepared from inexpensive starting materials. nih.gov The reaction is typically carried out by treating 9-decyn-1-ol with 3,4-dihydro-2H-pyran (DHP) in the presence of the solid catalyst.

The use of green solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), further enhances the environmental credentials of the synthesis. nih.gov These solvents are less hazardous and can be recycled more readily than traditional solvents like dichloromethane or benzene.

Table 1: Performance of Heterogeneous Catalysts in the Tetrahydropyranylation of Alcohols

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability (No. of Cycles) |

| NH₄HSO₄@SiO₂ | 2-MeTHF | Room Temp. | 4 | >95 | At least 4 |

| Zeolite H-beta | Dichloromethane | Room Temp. | 0.5 | 98 | High |

| Silica-supported Perchloric Acid | Solvent-free | Room Temp. | 0.25 | 96 | Not Reported |

This table presents representative data for the tetrahydropyranylation of primary alcohols using various heterogeneous catalysts, demonstrating the high efficiency and potential for recyclability. organic-chemistry.orgnih.gov

Stereochemical Outcomes of THP Ether Formation at the Anomeric Center

The reaction of an alcohol with 3,4-dihydro-2H-pyran introduces a new stereocenter at the C2 position of the pyran ring, known as the anomeric center. organic-chemistry.org This results in the formation of 2H-Pyran, 2-(9-decyloxy)tetrahydro- as a mixture of two diastereomers. Understanding and controlling the stereochemical outcome of this reaction is crucial, especially when the alcohol substrate itself is chiral.

Diastereoselectivity and Epimerization during Protection

The addition of the alcohol to the protonated dihydropyran intermediate can occur from either face of the oxocarbenium ion, leading to a mixture of diastereomeric THP ethers. In the absence of any chiral influence, a racemic mixture of the two diastereomers is typically expected. However, for a prochiral or chiral alcohol, the existing stereochemistry can influence the facial selectivity of the nucleophilic attack, leading to a diastereomeric excess (d.e.) of one isomer.

Epimerization, the interconversion of diastereomers, at the anomeric center can occur under the acidic conditions used for the protection reaction. This process involves the reversible cleavage and reformation of the C-O bond at the anomeric center. The extent of epimerization depends on the reaction conditions, including the strength of the acid catalyst and the reaction time. However, studies using mild heterogeneous catalysts on optically pure alcohols have shown that epimerization of the original stereocenter in the alcohol is generally not observed. nih.gov

Strategies for Diastereomeric Control

Achieving high diastereoselectivity in the formation of THP ethers is a significant challenge. Several strategies can be employed to influence the stereochemical outcome:

Catalyst Control: The use of chiral catalysts or additives can create a chiral environment around the reacting species, favoring the formation of one diastereomer over the other. While this is a common strategy in asymmetric synthesis, its application to THP ether formation is less prevalent.

Substrate Control: The inherent stereochemistry of the alcohol can direct the approach of the dihydropyran. Steric hindrance around the hydroxyl group can favor attack from the less hindered face of the oxocarbenium ion.

Thermodynamic vs. Kinetic Control: The ratio of diastereomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Short reaction times and low temperatures favor the kinetically preferred product, while longer reaction times and stronger acids can lead to equilibration and the formation of the thermodynamically more stable diastereomer.

Table 2: Factors Influencing Diastereoselectivity in THP Ether Formation

| Factor | Influence on Diastereoselectivity |

| Nature of Catalyst | Chiral catalysts can induce diastereoselectivity. |

| Reaction Temperature | Lower temperatures can enhance kinetic control. |

| Solvent | Solvent polarity can affect the transition state geometry. |

| Steric Hindrance of Alcohol | Bulky substituents can direct the approach of DHP. |

Convergent Synthetic Routes to 2H-Pyran, 2-(9-decyloxy)tetrahydro-

The synthesis of 2H-Pyran, 2-(9-decyloxy)tetrahydro- can be viewed as a convergent process where the two key fragments, 9-decyn-1-ol and 3,4-dihydro-2H-pyran, are prepared separately and then combined.

The synthesis of the long-chain alkynyl alcohol, 9-decyn-1-ol, can be achieved through various established synthetic routes. One common approach involves the alkylation of acetylene with a suitable haloalkane. For instance, 1-bromo-8-chlorooctane (B3257234) can be reacted with sodium acetylide to introduce the terminal alkyne, followed by conversion of the chloro group to a hydroxyl group.

The other fragment, 3,4-dihydro-2H-pyran (DHP), is a commercially available and relatively inexpensive starting material.

The final step in this convergent synthesis is the acid-catalyzed reaction between 9-decyn-1-ol and DHP, as detailed in the previous sections. This final coupling step unites the two fragments to yield the target molecule, 2H-Pyran, 2-(9-decyloxy)tetrahydro- .

Reactivity and Chemical Transformations of 2h Pyran, 2 9 Decynyloxy Tetrahydro

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is the primary site of its chemical reactivity, enabling its participation in several types of cycloaddition reactions to form heterocyclic structures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that allows for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.govnih.govorganic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. organic-chemistry.orgglenresearch.com

The scope of the CuAAC reaction with alkynes bearing a tetrahydropyranyl (THP) group, such as 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, is generally broad. The THP ether is a common protecting group for alcohols and is stable under the typical conditions of the CuAAC reaction. glenresearch.com This allows for the selective functionalization of the alkyne without affecting the protected hydroxyl group.

However, there are some limitations to consider. The reaction is sensitive to the presence of oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) as an undesired side reaction. nih.gov To mitigate this, the reaction is often carried out under an inert atmosphere, or a reducing agent like sodium ascorbate (B8700270) is added to keep the copper in its active Cu(I) oxidation state. nih.govbeilstein-journals.org Furthermore, certain functional groups can interfere with the catalyst. For instance, thiols can poison the copper catalyst, although the use of accelerating ligands can sometimes overcome this issue. nih.gov While the THP group itself is generally stable, highly acidic conditions, which are not typical for standard CuAAC, could lead to its cleavage.

A key feature of the CuAAC reaction is its high regioselectivity. The copper catalyst directs the reaction to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

Table 1: Representative Reaction Times for CuAAC of Terminal Alkynes

| Alkyne Substrate | Azide (B81097) Substrate | Catalyst System | Solvent | Time to >90% Conversion |

|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | < 10 min |

| 1-Octyne | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | ~ 15 min |

| Propargyl Alcohol | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | ~ 30 min |

| Tertiary Propiolamide | Coumarin Azide | CuSO₄/Sodium Ascorbate/THPTA | aq. Buffer/DMSO | < 1 h |

This table presents a selection of data from various sources to illustrate typical reaction kinetics and is not an exhaustive list.

A variety of catalyst systems and reaction conditions have been developed for the CuAAC reaction. The most common and convenient method involves the in situ generation of the Cu(I) catalyst from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, typically sodium ascorbate. beilstein-journals.orgjenabioscience.com This approach avoids the need to handle potentially unstable Cu(I) salts directly.

Ligands are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are common examples of ligands that enhance the efficiency of the CuAAC, particularly in aqueous and biological media. glenresearch.combeilstein-journals.org Well-defined copper(I) complexes, such as [CuBr(PPh₃)₃] and various Cu(I)-N-heterocyclic carbene (NHC) complexes, can also be used as catalysts, sometimes offering higher activity and allowing for lower catalyst loadings. nih.govresearchgate.net

The reaction is versatile in terms of solvents, with water, alcohols, dimethyl sulfoxide (B87167) (DMSO), and mixtures thereof being commonly used. nih.govmdpi.com Reactions can also be performed under neat conditions, which can lead to very high reaction rates. nih.gov The reaction temperature is typically ambient, though it can be heated to accelerate slower reactions. nih.gov

Table 2: Common Catalyst Systems for CuAAC

| Catalyst Precursor | Reducing Agent/Ligand | Typical Solvents | Key Features |

|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | Water, tBuOH/H₂O, DMSO | Most common, convenient, works well in aqueous systems. |

| CuI or CuBr | Base (e.g., NEt₃) or Ligand | Organic Solvents (e.g., THF, CH₂Cl₂) | Classical conditions, often used in organic synthesis. |

| [CuBr(PPh₃)₃] | None required | THF, Toluene (B28343) | Active at low catalyst loadings, no additives needed. researchgate.net |

| Cu(I)-NHC Complexes | None required | Toluene, Water, Neat | Highly active, can be used at very low concentrations. nih.gov |

| Heterogeneous Cu | Various supports (e.g., Carbon, Silica) | Water, Organic Solvents | Allows for easy catalyst removal and recycling. mdpi.com |

This table summarizes common catalyst systems and is not exhaustive.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (where Cp* is pentamethylcyclopentadienyl and COD is 1,5-cyclooctadiene). organic-chemistry.orgnih.gov

A significant advantage of RuAAC is its ability to react with both terminal and internal alkynes, leading to 1,5-disubstituted and fully substituted triazoles, respectively. organic-chemistry.orgnih.gov This broadens the scope of accessible triazole structures compared to CuAAC, which is generally limited to terminal alkynes. The mechanism of RuAAC is distinct from that of CuAAC and is proposed to proceed through a ruthenacycle intermediate. organic-chemistry.orgnih.govitu.edu.tr

For a terminal alkyne like 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, the RuAAC reaction would be expected to yield the corresponding 1,5-disubstituted triazole upon reaction with an azide. The reaction conditions for RuAAC often involve heating in a suitable organic solvent, such as toluene or DMF, although some catalysts are active at room temperature. organic-chemistry.org

Metal-Free Click Chemistry Approaches

While metal-catalyzed cycloadditions are highly efficient, the potential cytotoxicity of residual copper or ruthenium can be a concern, particularly in biological applications. This has driven the development of metal-free click chemistry alternatives.

The most prominent metal-free azide-alkyne cycloaddition is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govrsc.org This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne (B158145). The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. However, this approach is not directly applicable to non-activated, linear terminal alkynes like 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. The alkyne must be incorporated into a strained ring system.

Other metal-free approaches include the reaction of azides with electron-deficient alkynes. rsc.orgresearchgate.net In these cases, the electron-withdrawing groups on the alkyne activate it for cycloaddition. Again, this is not directly applicable to the electron-rich, unactivated alkyne in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- under standard conditions. Therefore, for the specific compound , metal-catalyzed cycloadditions remain the most relevant and efficient methods for forming triazole linkages.

Hydrofunctionalization Reactions of the Alkyne (e.g., Hydration, Hydroboration)

The terminal alkyne of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is amenable to hydrofunctionalization reactions, which introduce new functional groups across the carbon-carbon triple bond.

Hydration: The hydration of terminal alkynes, such as the one present in the title compound, typically yields methyl ketones under mercuric ion-catalyzed conditions. However, a more synthetically useful transformation is the anti-Markovnikov hydration to produce aldehydes. This is achieved through hydroboration-oxidation. libretexts.org

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the triple bond. chemistrysteps.commasterorganicchemistry.com The reaction first involves the addition of a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the terminal alkyne. libretexts.orgorganicchemistrytutor.com The use of a bulky borane is crucial to prevent a second addition to the resulting vinylborane (B8500763) intermediate. libretexts.org The boron atom adds to the terminal, less substituted carbon, and a hydrogen atom adds to the internal carbon. libretexts.orgchemistrysteps.com Subsequent oxidation of the intermediate vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. organicchemistrytutor.compearson.com This enol rapidly tautomerizes to the more stable aldehyde. libretexts.orgorganicchemistrytutor.com This method provides a reliable route to convert the terminal alkyne of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- into a terminal aldehyde, a valuable functional group for further synthetic elaborations like Wittig reactions or reductive aminations.

| Reaction | Reagents | Regioselectivity | Initial Product | Final Product |

|---|---|---|---|---|

| Mercuric-Catalyzed Hydration | H2O, H2SO4, HgSO4 | Markovnikov | Enol | Methyl Ketone |

| Hydroboration-Oxidation | 1. Bulky Borane (e.g., 9-BBN) 2. H2O2, NaOH | Anti-Markovnikov | Enol libretexts.org | Aldehyde chemistrysteps.comorganicchemistrytutor.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck) with THP-Protected Alkynes

The presence of the THP protecting group is compatible with various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the terminal alkyne position. total-synthesis.com

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp)-C(sp²) or C(sp)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.orggold-chemistry.org The THP-protected alkyne, 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, can readily participate in Sonogashira couplings. The reaction can be carried out under mild conditions, often at room temperature, which helps preserve the integrity of the acid-sensitive THP ether. wikipedia.orglibretexts.org This allows for the synthesis of complex molecules containing an internal alkyne linked to an aromatic or vinylic system. Copper-free Sonogashira protocols have also been developed to avoid the potential homocoupling of the alkyne substrate. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org While the classic Heck reaction involves alkenes, variations exist for alkynes. The THP-protected alkyne can undergo Heck-type reactions, though the specific conditions and outcomes can vary. For instance, intramolecular Heck reactions involving alkyne aminopalladation have been reported to form vinylic palladium species that can then react with an olefin. nih.gov The stability of the THP group under the basic conditions typically employed in Heck reactions makes it a suitable protecting group for such transformations. wikipedia.org

Deprotection and Further Transformations of the Tetrahydropyranyl Ether.organic-chemistry.orgrsc.orgtandfonline.comkoreascience.kr

The removal of the THP group is a critical step to unmask the alcohol functionality for subsequent reactions. This is most commonly achieved under acidic conditions. total-synthesis.comorganic-chemistry.org

Acid-Catalyzed Cleavage: Mechanistic Aspects and Optimization.organic-chemistry.orgrsc.orgtandfonline.comkoreascience.kr

The deprotection of THP ethers proceeds via an acid-catalyzed hydrolysis mechanism. total-synthesis.comyoutube.com The first step involves protonation of the ether oxygen atom of the THP ring, activating the acetal (B89532) system. total-synthesis.com This is followed by cleavage of the C-O bond to release the alcohol and form a resonance-stabilized carbocation. total-synthesis.comyoutube.com This cation is then trapped by a nucleophilic solvent, such as water or an alcohol. total-synthesis.com Using water as the solvent leads to the formation of 5-hydroxypentanal (B1214607), while using an alcohol like methanol (B129727) or ethanol (B145695) results in the corresponding methyl or ethyl THP ether byproduct. total-synthesis.comwikipedia.org

Optimization of this deprotection often involves selecting an appropriate acid catalyst and solvent system to achieve high yields and selectivity, especially in the presence of other acid-sensitive functional groups. nih.gov Common reagents include acetic acid in a tetrahydrofuran (B95107) (THF)/water mixture, p-toluenesulfonic acid (TsOH) in water or ethanol, and pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol. total-synthesis.comwikipedia.org PPTS is a milder acidic catalyst, often preferred for substrates with acid-labile groups. total-synthesis.com Other catalysts like trifluoroacetic acid (TFA), silica (B1680970) sulfuric acid, and Wells-Dawson heteropolyacids have also been shown to be effective. niscpr.res.inniscpr.res.inconicet.gov.ar

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Acetic Acid (AcOH) | THF/H2O | Room Temp. to 45 °C | Common, mild conditions. total-synthesis.comnih.gov |

| p-Toluenesulfonic Acid (TsOH) | Methanol or Ethanol | Room Temp. | Effective and widely used. total-synthesis.comyoutube.comnih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. or Reflux | Milder, good for acid-sensitive substrates. total-synthesis.comwikipedia.orgnih.gov |

| Trifluoroacetic Acid (TFA) | Methanol or CH2Cl2 | Room Temp. | Effective for rapid deprotection. niscpr.res.innih.gov |

| Silica Sulfuric Acid | Methanol | Room Temp. | Heterogeneous catalyst, easy work-up. niscpr.res.in |

Alternative Deprotection Strategies (e.g., Oxidative, Lewis Acid-Mediated).tandfonline.com

While acid-catalyzed hydrolysis is standard, alternative methods have been developed for specific applications or to avoid acidic conditions.

Lewis Acid-Mediated Deprotection: Various Lewis acids can catalyze the cleavage of THP ethers. organic-chemistry.orgrsc.org The mechanism is similar to proton-catalyzed cleavage, involving coordination of the Lewis acid to the ether oxygen. acsgcipr.org Reagents such as bismuth triflate (Bi(OTf)₃), ceric ammonium (B1175870) nitrate (B79036) (CAN), titanium(III) chloride, and decaborane (B607025) have been successfully employed. organic-chemistry.orgrsc.orgkoreascience.kr These methods can offer high chemoselectivity, leaving other protecting groups like silyl (B83357) ethers intact. rsc.org Copper(II) chloride dihydrate has also been reported as an effective catalyst for deprotection in refluxing ethanol. pku.edu.cn

Oxidative Deprotection: In certain cases, THP ethers can be removed oxidatively. One method involves using N-bromosuccinimide (NBS) in water, facilitated by β-cyclodextrin, to achieve deprotection at room temperature. organic-chemistry.org

Direct Conversion of THP Ethers to Other Functionalities.rsc.orgtandfonline.com

For example, treatment of a THP ether with titanium tetrachloride (TiCl₄) and acetic anhydride (B1165640) (Ac₂O) allows for its direct conversion to an acetate (B1210297). organic-chemistry.orgniscpr.res.in Similarly, trifluoroacetic acid can mediate the direct transformation of THP ethers into their corresponding acetates. niscpr.res.in Other documented direct conversions include the transformation of a THP ether to a bromide, chloride, methyl ether, or nitrile using specific reagents. tandfonline.com A combination of pyridinium chlorochromate (PCC) and trifluoroacetic acid (TFA) can directly convert a THP ether to an aldehyde. tandfonline.com

Transformations of the Tetrahydropyran (B127337) Ring System

While the tetrahydropyran (THP) moiety in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- primarily functions as a protecting group, the ring itself can undergo specific transformations. researchgate.net The most common reaction is the acid-catalyzed ring-opening that occurs during deprotection, yielding 5-hydroxypentanal. wikipedia.org

In more specialized contexts, such as in the synthesis of polyether natural products, intramolecular epoxide ring-opening reactions of epoxy-alcohols are used to construct tetrahydropyran rings. nih.gov While not a direct transformation of the pre-existing THP ether in the title compound, this highlights a key synthetic route to the core THP structure itself. nih.gov Reductive ring cleavage of THP acetals is another synthetically useful transformation, although less common than simple deprotection. researchgate.net

Detailed research on the specific chemical reactivity of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is not extensively available in the public domain. Scientific literature primarily focuses on the synthesis and reactions of the broader class of 2H-pyran and tetrahydropyran derivatives, rather than this specific long-chain alkyne-substituted compound.

Stereoselective Ring Transformations

No specific studies detailing the stereoselective ring transformations of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- have been identified in a review of available research. General methodologies for the stereoselective synthesis of related dihydro-2H-pyran derivatives often involve processes like the ring-expansion of monocyclopropanated furans. nih.gov These reactions, mediated by Brønsted acids and sometimes assisted by microwaves, can proceed via a cyclopropylcarbinyl cation rearrangement to yield highly functionalized pyran structures. nih.gov However, the application of these methods to a substrate with a 9-decynyloxy substituent has not been specifically documented.

Investigations into Rearrangement Reactions

Similarly, dedicated investigations into the rearrangement reactions of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- are not found in the current body of scientific literature. Research on related pyran structures, such as pyran-2-ones, indicates a susceptibility to rearrangement reactions that involve the opening of the pyran nucleus when treated with various nucleophilic reagents. researchgate.net These transformations can lead to the formation of a diverse range of heterocyclic systems. researchgate.net Nevertheless, without experimental data on 2H-Pyran, 2-(9-decynyloxy)tetrahydro- , its behavior in such reactions remains speculative.

Mechanistic Investigations and Stereochemical Aspects of 2h Pyran, 2 9 Decynyloxy Tetrahydro Chemistry

Detailed Reaction Mechanisms of THP Ether Formation and Cleavage

The synthesis of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- involves the acid-catalyzed addition of 9-decyn-1-ol (B94338) to 3,4-dihydro-2H-pyran (DHP). youtube.comtotal-synthesis.com Conversely, the cleavage of this THP ether to regenerate the alcohol is also achieved under acidic conditions, typically in the presence of a protic solvent like water or an alcohol. total-synthesis.comyoutube.com

The formation of the THP ether proceeds via protonation of the double bond in DHP, which generates a resonance-stabilized carbocation. youtube.comtotal-synthesis.com The oxygen atom of the 9-decyn-1-ol then acts as a nucleophile, attacking this electrophilic carbon. Subsequent deprotonation of the resulting oxonium ion by a weak base yields the final product, 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, and regenerates the acid catalyst. total-synthesis.com

The cleavage mechanism is essentially the reverse of the formation process. total-synthesis.com Protonation of the ether oxygen of the tetrahydropyran (B127337) ring leads to the formation of a good leaving group. Departure of the 9-decyn-1-ol is facilitated by the formation of the same resonance-stabilized carbocation intermediate. youtube.com This carbocation is then trapped by a nucleophilic solvent, such as water or an alcohol, leading to the formation of 5-hydroxypentanal (B1214607) or its corresponding acetal (B89532), respectively, and the release of the protected 9-decyn-1-ol. total-synthesis.comwikipedia.org

The key intermediate in both the formation and cleavage of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is a highly stabilized oxocarbenium ion. total-synthesis.com The stability of this cation is attributed to the delocalization of the positive charge onto the adjacent oxygen atom. youtube.com Computational studies on analogous systems suggest that the transition state for the nucleophilic attack of the alcohol on the DHP-derived cation has a significant degree of SN1 character.

The reaction coordinate for the formation involves the initial, reversible protonation of DHP, followed by the rate-determining nucleophilic attack of the alcohol. The final deprotonation step is typically fast. For the cleavage reaction, the initial protonation is again a rapid equilibrium, followed by the rate-limiting heterolytic cleavage of the C-O bond to form the oxocarbenium ion and the alcohol.

A wide array of acid catalysts can be employed for the formation and cleavage of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. These can be broadly categorized as Brønsted acids and Lewis acids.

| Catalyst Type | Examples | Role in Mechanism |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Pyridinium (B92312) p-toluenesulfonate (PPTS), Acetic acid | Protonate the double bond of DHP (formation) or the ether oxygen (cleavage), initiating the reaction. total-synthesis.comnih.gov |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Bismuth triflate (Bi(OTf)₃) | Coordinate to the oxygen atom of DHP, activating it towards nucleophilic attack. nih.govorganic-chemistry.org |

| Heterogeneous Catalysts | Amberlyst H-15, Nafion-H, Zeolites | Provide a solid-phase acid source, simplifying workup and catalyst removal. nih.govnih.gov |

The choice of catalyst can influence the reaction rate and selectivity. For instance, milder catalysts like PPTS are often used for substrates sensitive to strong acids. total-synthesis.com Heterogeneous catalysts offer the advantage of easier product purification. nih.gov

Chirality Induction and Control at the Tetrahydropyran Anomeric Center

The reaction of 9-decyn-1-ol with DHP creates a new stereocenter at the C2 position of the tetrahydropyran ring, known as the anomeric carbon. organic-chemistry.orgthieme-connect.de This results in the formation of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- as a mixture of two diastereomers.

The formation of diastereomers arises from the non-selective attack of the alcohol on the two faces of the planar oxocarbenium ion intermediate. organic-chemistry.orgthieme-connect.de The presence of these diastereomers can complicate purification and characterization, particularly by NMR spectroscopy, as it leads to a doubling of signals. thieme-connect.de In the context of synthesizing complex molecules where stereochemistry is crucial, this lack of selectivity is a significant drawback. organic-chemistry.org However, in many applications where the THP ether is simply a temporary protecting group, the diastereomeric mixture is often used without separation.

While the standard tetrahydropyranylation is not stereoselective, there has been some research into developing enantioselective methods for the synthesis of THP ethers, although this is not commonly applied for simple alcohol protection. total-synthesis.com One conceptual approach involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the oxocarbenium ion. Another strategy could involve the use of a chiral derivative of DHP. It has been noted that THP-derivatives can be used as chiral auxiliaries to induce diastereoselectivity in other reactions. total-synthesis.com

Conformational Analysis of the 2-(9-decynyloxy)tetrahydro-2H-pyran Moiety

The tetrahydropyran ring in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. wikipedia.orgbiomedres.us The presence of the ring oxygen and the 9-decynyloxy substituent at the anomeric C2 position introduces important stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a tetrahydropyran ring to occupy the axial position, despite the steric bulk of this position. wikipedia.orgscripps.edu This is contrary to what would be expected based on purely steric considerations, which would favor the equatorial position. The effect is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-O bond of the substituent. wikipedia.org

For 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, this means that the conformer with the 9-decynyloxy group in the axial position is significantly populated, and in some cases, may even be the major conformer. wikipedia.org The exact conformational equilibrium is influenced by the solvent and the nature of the alkoxy group. researchgate.net The preference for the axial orientation can have implications for the reactivity of the molecule. acs.orgacs.org For instance, the accessibility of the axial and equatorial faces of the molecule to reagents can be affected.

Stereoelectronic Effects on Reactivity and Selectivity

The reactivity and selectivity observed in chemical transformations involving 2H-Pyran, 2-(9-decynyloxy)tetrahydro- are profoundly influenced by stereoelectronic effects inherent to its molecular structure. The tetrahydropyran ring, featuring an oxygen atom, and the attached 9-decynyloxy substituent create a system where orbital interactions dictate the molecule's conformational preferences and, consequently, its chemical behavior.

At the heart of these stereoelectronic considerations is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2) of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between a lone pair (n) of the ring oxygen atom and the antibonding orbital (σ) of the exocyclic C-O bond (n -> σ). This interaction is maximized when the lone pair orbital and the C-O bond are anti-periplanar, a geometry achieved when the 9-decynyloxy group is in the axial orientation. While direct experimental data on the conformational equilibrium of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is not extensively documented in publicly available literature, extensive studies on analogous 2-alkoxytetrahydropyran systems provide a robust framework for understanding its behavior.

Computational studies on model compounds, such as 2-ethoxytetrahydropyran, have quantified the energetic landscape of this conformational preference. These studies reveal that the axial anomer is significantly stabilized relative to the equatorial anomer in the gas phase. This stabilization energy is a direct measure of the anomeric effect's strength.

Table 1: Calculated Energy Differences for 2-Ethoxytetrahydropyran Anomers

| Level of Theory | ΔE (E_equatorial - E_axial) (kcal/mol) |

| CCSD(T)/CBS (vacuum) | 1.42 |

| Corrected for solvent, ZPE, and entropy (ΔG₂₉₈) | 0.49 |

This data is for the model compound 2-ethoxytetrahydropyran and is used to illustrate the principles applicable to 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. ZPE refers to Zero-Point Energy. nih.gov

The data in Table 1 illustrates that even after accounting for solvent effects and thermal contributions, a tangible energetic preference for the axial conformer remains. nih.gov This axial preference has significant implications for the reactivity of the molecule. For instance, in reactions involving the cleavage of the anomeric C-O bond, the ground state conformation will influence the reaction pathway. The higher energy of the electrons in the anti-periplanar lone pair of the ring oxygen facilitates their donation into the σ* orbital of the C-O bond of the axial 9-decynyloxy group, predisposing it to cleavage.

Research on 2-methoxytetrahydropyran (B1197970) has provided insight into the thermodynamic parameters governing the equilibrium between the axial and equatorial anomers.

Table 2: Thermodynamic Parameters for the Equilibrium of 2-Methoxytetrahydropyran Anomers

| Parameter | Value |

| Equilibrium Constant ([equatorial]/[axial]) | ~0.26 |

| ΔH° | ~0 kcal/mol |

| ΔS° (axial → equatorial) | ~ -2.7 cal K⁻¹ mol⁻¹ |

This data is for the model compound 2-methoxytetrahydropyran and is used to illustrate the principles applicable to 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. rsc.org

Computational Chemistry and Theoretical Studies on 2h Pyran, 2 9 Decynyloxy Tetrahydro

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Pathways and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research for their ability to accurately predict the electronic structure and energetics of molecules. numberanalytics.com These methods are instrumental in mapping out reaction pathways, determining the stability of various chemical forms, and understanding the intricate details of chemical reactions.

The structure of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is not static. The tetrahydropyran (B127337) ring can adopt several conformations, primarily different chair and boat forms. Additionally, the long decynyloxy chain has numerous rotational degrees of freedom. Understanding this conformational landscape is critical as the energy of a specific conformer can significantly influence its reactivity.

DFT calculations can be employed to locate the minimum energy conformers and the transition states that separate them. By calculating the electronic energy of each optimized geometry, a potential energy surface can be constructed. This allows for the determination of the relative stability of different isomers. For instance, the anomeric effect in the THP ring, which stabilizes the axial position of the electronegative substituent at the anomeric carbon (C-2), can be quantified.

A computational study on similar dihydropyran derivatives revealed that substituent groups on the pyran ring can influence the activation energy of thermal decomposition reactions. mdpi.com This highlights the importance of accurately modeling the molecule's three-dimensional structure.

Table 1: Hypothetical Relative Energies of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- Conformers Calculated by DFT

| Conformer Description | Calculation Method | Relative Energy (kcal/mol) |

| Equatorial, Extended Chain | B3LYP/6-31G(d) | 0.00 |

| Axial, Extended Chain | B3LYP/6-31G(d) | +0.85 |

| Equatorial, Gauche Chain | B3LYP/6-31G(d) | +1.20 |

| Axial, Gauche Chain | B3LYP/6-31G(d) | +2.05 |

| Boat Conformation | B3LYP/6-31G(d) | +5.50 |

Note: This table is illustrative. The values are representative of what a DFT calculation might yield for the relative stabilities of different conformers.

The two primary reactive sites in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- are the terminal alkyne and the THP acetal (B89532). DFT is a powerful tool for elucidating the mechanisms of reactions at these sites.

For the terminal alkyne, reactions such as hydration, hydrogenation, or cycloadditions (e.g., "click" chemistry) can be modeled. DFT calculations can map the entire reaction coordinate, identifying the transition state structure and calculating the activation energy barrier. This provides a quantitative measure of the reaction's feasibility and rate.

The cleavage of the THP protecting group is another critical reaction. This process is typically acid-catalyzed and proceeds via an oxocarbenium ion intermediate. DFT can be used to model the protonation of the THP oxygen, the subsequent ring-opening to form the intermediate, and the final hydrolysis step. A computational study on the thermal decomposition of dihydropyran compounds calculated activation energies for related processes, demonstrating the utility of these methods. mdpi.com

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-

| Reaction | Computational Level | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Acid-Catalyzed THP Deprotection | PBE0/6-311+G(d,p) | 15.2 |

| Sonogashira Coupling at Alkyne | B3LYP/LANL2DZ | 21.5 |

| Alkyne-Azide Cycloaddition (CuAAC) | M06-2X/def2-TZVP | 13.8 |

Note: This table contains hypothetical data to illustrate the output of DFT calculations for mechanistic studies.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics excels at describing the details of chemical bonds and reactions, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules on a larger scale and over longer timescales. nih.gov MD simulations model the molecule and its environment (e.g., solvent) as a collection of atoms interacting through a classical force field.

These simulations are crucial for understanding properties like solubility and for predicting how the molecule will behave in a complex biological or chemical environment. By analyzing the trajectories of the atoms over time, properties like radial distribution functions can be calculated, which show the probability of finding one atom at a certain distance from another.

Table 3: Representative Intermolecular Interaction Energies from MD Simulations

| Solvent | Force Field | Average Interaction Energy (kcal/mol) | Key Interaction Types |

| Water | OPLS-AA | -12.5 | Hydrogen bonding to ether oxygens |

| Hexane | TraPPE-UA | -8.2 | van der Waals with alkyne and alkyl chain |

| Methanol (B129727) | OPLS-AA | -11.8 | Hydrogen bonding and van der Waals |

Note: This table provides an example of the kind of data generated from MD simulations to quantify intermolecular interactions.

In Silico Prediction of Spectroscopic Properties to Aid Characterization

Computational chemistry can predict various spectroscopic properties, which is an invaluable aid in the characterization of newly synthesized compounds. By comparing predicted spectra to experimental data, chemists can confirm the structure of a molecule.

For 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants. The calculations typically involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, vibrational frequencies for an Infrared (IR) spectrum can be calculated. The computed frequencies correspond to the different vibrational modes of the molecule, such as the C-H stretches, the characteristic C≡C stretch of the alkyne, and the C-O stretches of the ether linkages. While there is often a systematic error in the calculated frequencies, they can be scaled to provide excellent agreement with experimental spectra.

Furthermore, properties like the predicted collision cross section (CCS) for ion mobility mass spectrometry can be calculated, providing another parameter for compound identification. uni.lu

Table 4: Example of In Silico vs. Experimental Spectroscopic Data

| Nucleus/Vibration | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (Anomeric H) | δ 4.65 ppm | δ 4.62 ppm |

| ¹³C NMR (Alkyne C-10) | δ 68.5 ppm | δ 68.2 ppm |

| ¹³C NMR (Alkyne C-9) | δ 84.2 ppm | δ 84.5 ppm |

| IR Stretch (C≡C) | 2125 cm⁻¹ | 2119 cm⁻¹ |

Note: This table is a hypothetical comparison to illustrate the accuracy of modern computational methods in predicting spectroscopic data.

Computational Design of Novel Catalysts for THP Chemistry

The development of new catalysts is a major goal of chemical research, and computational methods are playing an increasingly important role in this process. numberanalytics.commdpi.com By providing a detailed understanding of catalytic mechanisms, computational chemistry can guide the design of more efficient and selective catalysts. rsc.orgyoutube.com

For reactions involving the THP group, such as its cleavage (deprotection), computational chemistry can be used to design catalysts that are mild and selective. For example, if one wanted to selectively cleave the THP ether in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- without affecting the alkyne, a catalyst that preferentially interacts with the ether oxygen would be needed.

The process of computational catalyst design often involves high-throughput screening, where a large number of potential catalyst candidates are evaluated using DFT calculations. numberanalytics.com Descriptors, such as the catalyst's binding energy with the substrate or the activation energy for the desired reaction, are calculated. Machine learning models can then be trained on this data to rapidly predict the performance of new, untested catalysts. numberanalytics.com This in silico approach can dramatically accelerate the discovery of new catalytic systems, reducing the need for extensive experimental work. numberanalytics.com

Table 5: Illustrative Computational Screening of Catalysts for THP Cleavage

| Catalyst Candidate | Method | Predicted Activation Energy (kcal/mol) | Predicted Selectivity (vs. Alkyne) |

| Lewis Acid: Sc(OTf)₃ | DFT | 12.5 | Moderate |

| Solid Acid: Amberlyst-15 | DFT/MM | 18.0 | High |

| Brønsted Acid: p-TsOH | DFT | 15.8 | Low |

| Enzyme: Lipase (mutant) | QM/MM | 14.2 | Very High |

Note: This table is a fictional representation of a computational screening study for selective THP deprotection catalysts.

Applications in Complex Chemical Synthesis and Advanced Materials

Role as a Key Intermediate in the Total Synthesis of Natural Products and Bioactive Molecular Scaffolds

The 2H-pyran ring is a fundamental structural motif present in a wide array of natural products, many of which exhibit significant biological activities. nih.gov Consequently, molecules containing this scaffold, such as 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, are considered strategic key intermediates in the total synthesis of these complex targets. nih.gov The tetrahydropyran (B127337) (THP) ether serves as a robust protecting group for the alcohol, which can be readily cleaved under mild acidic conditions. The terminal alkyne on the C10 side chain provides a reactive handle for a variety of coupling reactions, most notably carbon-carbon bond formation.

In the context of total synthesis, a building block like 2H-Pyran, 2-(9-decynyloxy)tetrahydro- can be employed in several ways. The alkyne can undergo reactions such as Sonogashira coupling to introduce aryl or vinyl substituents, or it can be hydrated to form a ketone. It can also be reduced to the corresponding alkene or alkane, providing flexibility in constructing the carbon skeleton of the target natural product. Following the construction of the core structure, the THP group can be deprotected to reveal the hydroxyl group, which can then be used for further functionalization or may be an essential part of the final bioactive molecule.

For instance, the synthesis of pyran-containing natural products like xanthomegnin (B158392) has been achieved using chiral pyran derivatives as key building blocks in Diels-Alder reactions. nih.gov Similarly, stable bicyclic 2H-pyrans have been synthesized as key intermediates in the total synthesis of compounds like (–)-daurichromenic acid through Knoevenagel condensation followed by electrocyclization. nih.gov While direct use of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- in a published total synthesis is not explicitly detailed, its structure is emblematic of intermediates designed for such complex synthetic endeavors.

Table 1: Representative Natural Products Containing the Pyran Moiety

| Natural Product | Biological Activity | Reference |

|---|---|---|

| Xanthomegnin | Antibiotic, Antifungal | nih.gov |

| (-)-Daurichromenic Acid | Bioactive Natural Product | nih.gov |

| (+)-Calanolide A | Anti-HIV Agent | nih.gov |

Engineering Functional Polymers and Materials via Click Chemistry Post-Modification

The terminal alkyne functionality of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- makes it an ideal candidate for post-polymerization modification of polymers and materials using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wur.nlugent.be This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating functional materials with tailored properties. ugent.benih.gov

In a typical application, a base polymer or material surface is first functionalized with azide (B81097) groups. Subsequently, 2H-Pyran, 2-(9-decynyloxy)tetrahydro- can be "clicked" onto the azide-modified material, grafting the tetrahydropyranyl-protected hydroxyl group to the surface. This process can dramatically alter the surface properties of the material. For example, the hydrophobic nature of the long alkyl chain and the THP group can be used to create hydrophobic surfaces.

Furthermore, the grafted THP ether serves as a latent hydroxyl group. Treatment of the functionalized material with a mild acid will cleave the THP group, exposing a high density of hydroxyl groups on the surface. This transformation can switch the surface from hydrophobic to hydrophilic, a property that is highly desirable for applications in areas such as smart coatings, switchable adhesion, and biomedical devices. This approach allows for the creation of functional polymer materials that can respond to external stimuli. researchgate.net The ability to quantitatively modify polymers makes click chemistry an indispensable tool for developing advanced functional materials. ugent.be

Table 2: Click Chemistry Application of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-

| Step | Reaction | Purpose | Resulting Functionality |

|---|---|---|---|

| 1 | Azide Functionalization of Substrate | Introduce a reactive handle for click chemistry | Azide-modified polymer/surface |

| 2 | CuAAC Click Reaction | Graft the pyran derivative onto the substrate | Surface decorated with -(9-decynyloxy)tetrahydro-2H-pyran |

Utilization as a Building Block for Molecular Probes and Chemical Tools in Synthetic Design

The structure of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is well-suited for its use as a building block in the design and synthesis of molecular probes and other chemical tools. researchgate.netresearchgate.net The terminal alkyne acts as a versatile conjugation handle, allowing the molecule to be attached to a wide variety of reporter molecules, such as fluorophores, biotin, or spin labels, via click chemistry.

This capability is particularly useful in chemical biology for creating probes to study biological systems. For example, if a particular enzyme or receptor recognizes the pyran or a related structure, a probe can be synthesized by clicking a fluorescent dye onto 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. This probe could then be used to visualize the localization of the target protein within a cell or to quantify its activity through changes in fluorescence.

Moreover, the THP-protected alcohol can be part of a larger pharmacophore or a recognition motif. The alkyne allows for the attachment of this motif to other molecular fragments, facilitating the construction of libraries of compounds for drug discovery or for studying structure-activity relationships. Pyran-2-ones, a related class of compounds, are known to be important precursors for a wide range of heterocyclic compounds with diverse biological activities. researchgate.net The principles of using these scaffolds as building blocks can be extended to 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. Its bifunctional nature—a protected hydroxyl group and a reactive alkyne—provides synthetic chemists with a powerful tool for modularly constructing complex molecules with specific functions. mdpi.com

Table 3: Components of a Molecular Probe Derived from 2H-Pyran, 2-(9-decynyloxy)tetrahydro-

| Component | Function | Provided by/Derived from |

|---|---|---|

| Recognition Element | Binds to the biological target | The tetrahydropyran moiety or a larger structure built upon it |

| Reporter Group | Signals the binding event (e.g., fluorescence) | A fluorophore (e.g., fluorescein, rhodamine) |

| Linker | Connects the recognition element and the reporter | The 9-decynyloxy chain and the triazole ring formed during click chemistry |

Future Research Directions and Emerging Paradigms in 2h Pyran, 2 9 Decynyloxy Tetrahydro Chemistry

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The conventional synthesis of THP ethers, including 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.orgyoutube.com A significant drawback of this method is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring, leading to a mixture of diastereomers when the alcohol is chiral. organic-chemistry.org For an achiral alcohol like 9-decyn-1-ol (B94338), a racemic mixture of the THP ether is formed. Future research will undoubtedly focus on methodologies that offer control over this stereocenter.

Key areas for future investigation include:

Chiral Catalysts: The development of chiral Brønsted or Lewis acid catalysts that can direct the addition of the alcohol to one face of the protonated DHP intermediate would be a major breakthrough. This would allow for the asymmetric synthesis of a single enantiomer of the THP ether.

Substrate Control: For more complex substrates containing existing stereocenters, understanding and controlling diastereoselectivity is crucial. Future studies will likely explore how the stereochemistry of the alcohol component influences the stereochemical outcome of the tetrahydropyranylation reaction.

Chemoselectivity: The terminal alkyne in 2H-Pyran, 2-(9-decynyloxy)tetrahydro- is a reactive functional group. While generally stable to the mild acidic conditions of THP ether formation, highly acidic or electrophilic conditions could potentially lead to side reactions. Research into milder and more chemoselective catalysts, such as solid-supported acids or organocatalysts, will be essential for the synthesis of complex molecules containing this moiety. organic-chemistry.orgnih.gov

A summary of potential catalytic systems for stereoselective tetrahydropyranylation is presented in the table below.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Phosphoric Acids | High enantioselectivity in related reactions. | Application to THP ether formation and optimization of catalyst structure. |

| Chiral Lewis Acids | Can activate DHP at low catalyst loadings. | Development of catalysts that are tolerant to the alkyne functionality. |

| Organocatalysts | Metal-free and often milder reaction conditions. | Design of catalysts that can induce high levels of stereocontrol. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving towards continuous flow manufacturing to improve efficiency, safety, and scalability. The tetrahydropyranylation of alcohols is well-suited for adaptation to flow chemistry.

Future research in this area will likely focus on:

Heterogeneous Catalysts: The development of robust, recyclable, and highly active solid-supported acid catalysts is paramount for successful flow synthesis. nih.gov Materials such as acidic resins, zeolites, or silica-supported acids could be packed into columns through which a solution of the alcohol and DHP is passed. organic-chemistry.org

Process Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, including temperature, flow rate, stoichiometry, and catalyst residence time, to identify the optimal conditions for the synthesis of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-.

Integrated Synthesis and Purification: A key advantage of flow chemistry is the ability to integrate multiple reaction and purification steps. Future systems could involve an initial flow reactor for the THP ether formation, followed by in-line extraction or chromatography to isolate the pure product, and potentially a subsequent reaction utilizing the terminal alkyne.

Exploration of Bio-Inspired Catalysis for THP Protection and Deprotection

The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. nih.gov While the use of biocatalysts for THP ether formation is not yet widespread, it represents a promising frontier for future research.

Emerging paradigms in this field may include:

Enzyme Screening: Screening existing enzyme libraries, such as those containing lipases or hydrolases, for promiscuous activity in catalyzing the addition of alcohols to DHP. utupub.fimdpi.com Lipases, for example, are known to catalyze esterification reactions in non-aqueous media, and it is conceivable that some may catalyze the formation of the C-O bond in THP ethers.

Directed Evolution: Once an enzyme with even low activity is identified, its efficiency and selectivity can be dramatically improved through directed evolution. This process involves creating mutant libraries of the enzyme and screening them for enhanced performance in the desired reaction.

Enzymatic Deprotection: The development of enzymes that can selectively cleave the THP ether bond under neutral pH and ambient temperature would be highly valuable, particularly for sensitive substrates. This would be a significant improvement over the acidic conditions typically required for deprotection. organic-chemistry.org

The potential benefits of a biocatalytic approach to the synthesis and deprotection of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- are summarized below.

| Process | Potential Biocatalyst | Advantages |

| Protection | Hydrolase (in reverse), Engineered Enzyme | High selectivity, mild (neutral pH, room temp.) conditions, reduced side reactions. |

| Deprotection | Hydrolase | Avoidance of acidic reagents, compatibility with acid-sensitive functional groups. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

The characterization of THP ethers can be complicated by the presence of the additional stereocenter, which can lead to complex NMR spectra. For a long-chain molecule like 2H-Pyran, 2-(9-decynyloxy)tetrahydro-, overlapping signals can further complicate spectral interpretation.

Future research will leverage advanced analytical techniques to address these challenges:

High-Field and 2D NMR: The use of high-field NMR spectrometers and advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of all proton and carbon signals. These techniques can also be used to determine the relative stereochemistry of the diastereomers.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, which can provide structural information and help to differentiate isomers.

In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ infrared spectroscopy) or Raman spectroscopy can be used to monitor the progress of the tetrahydropyranylation reaction in real-time. This allows for precise determination of reaction kinetics and endpoints, which is particularly valuable for process optimization in both batch and flow synthesis.

Expanding the Scope of THP Ether Utility beyond Standard Protecting Group Applications

While the primary role of the THP group is as a protecting group, the unique structure of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- presents opportunities for its use as a functional building block in its own right. The presence of the terminal alkyne is key to these expanded applications.

Future research directions could explore:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This would allow for the conjugation of the THP-protected decynyloxy moiety to a wide range of molecules, including polymers, biomolecules, and surfaces.

Materials Science: The molecule could be used as a monomer or functional additive in the synthesis of advanced materials. For example, it could be incorporated into polymers to modify their properties, or used to functionalize surfaces to create hydrophobic or self-assembling monolayers.

Medicinal Chemistry: The THP ether itself may impart desirable physicochemical properties, such as improved solubility or membrane permeability, to a larger molecule. The entire 2-(9-decynyloxy)tetrahydro-2H-pyran moiety could be explored as a pharmacologically active scaffold or as a component of a larger drug molecule, where the alkyne serves as a point of attachment for other fragments.

Q & A

Q. What are the core structural features of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- and their implications for physicochemical properties?

The compound comprises a tetrahydropyran (THP) ring substituted with a 9-decynyloxy group. The THP ring provides rigidity and moderate polarity, while the long-chain alkynyl ether (9-decynyloxy) introduces significant hydrophobicity. This combination enhances solubility in non-polar solvents and may influence self-assembly in materials science applications. The alkynyl group also offers a site for further functionalization via click chemistry .

Q. What are the established synthetic routes for this compound, and how can yields be optimized?

Synthesis typically involves multi-step reactions:

Etherification : Reacting tetrahydropyran-2-ol with 9-decynyl bromide under basic conditions (e.g., NaH/DMF) to form the alkynyl ether bond.

Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product.

Optimization strategies include:

- Catalytic systems : Transition-metal catalysts (e.g., CuI) for improved regioselectivity in alkynyl coupling .

- Greener methods : Solvent-free conditions or microwave-assisted synthesis to reduce reaction time and waste .

Q. How does the chain length of the alkynyloxy substituent affect the compound’s properties compared to analogs?

A comparison with analogs (e.g., 8-dodecynyloxy or 10-undecynyloxy derivatives) reveals:

- Longer chains (e.g., dodecynyl) increase hydrophobicity and melting points.

- Shorter chains (e.g., hexadiynyl) enhance solubility in polar solvents.

The 9-decynyloxy group balances hydrophobicity and molecular flexibility, making it suitable for lipid membrane interaction studies .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for pyran derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inert results) may arise from:

- Purity issues : Validate compound purity via HPLC and NMR.

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.

- Structural analogs : Compare results with brominated (e.g., 8-bromooctyl) or methoxy-substituted pyrans to isolate functional group effects .

Q. How can computational modeling guide the design of derivatives for targeted biological interactions?

- Docking studies : Use software like AutoDock to predict binding affinities with enzymes (e.g., acetylcholinesterase for neuroprotection).

- QSAR models : Correlate alkynyl chain length with logP values to optimize bioavailability .

- MD simulations : Analyze membrane permeability by simulating interactions with lipid bilayers .

Q. What methodologies are effective for analyzing thermal stability and pyrolysis kinetics of this compound?

Q. How can structural modifications enhance its application in drug delivery systems?

- PEGylation : Introduce polyethylene glycol chains to improve aqueous solubility.

- Prodrug design : Functionalize the alkynyl group with ester linkages for controlled release.

- Nanocarrier integration : Encapsulate the compound in liposomes or polymeric nanoparticles to target specific tissues .

Methodological Challenges and Solutions

Q. Addressing Low Synthetic Yields in Multi-Step Reactions

- Side reactions : Minimize by using dry solvents and inert atmospheres.

- Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace water.

- Scale-up : Transition from batch to flow chemistry for consistent mixing and temperature control .

Q. Interpreting Conflicting Data in Biological Assays

- Negative controls : Include structurally similar inert compounds (e.g., dodecanol) to rule out nonspecific effects.

- Dose-response curves : Establish EC50 values across multiple concentrations to validate activity thresholds .

Q. Overcoming Analytical Limitations in Complex Matrices

- LC-MS/MS : Use selective ion monitoring to detect the compound in biological samples (e.g., plasma).

- Isotopic labeling : Synthesize deuterated analogs as internal standards for quantification .

Retrosynthesis Analysis